molecular formula C22H36N2O10S B8058108 Isoprenaline sulphate CAS No. 6779-80-2

Isoprenaline sulphate

Cat. No.: B8058108
CAS No.: 6779-80-2
M. Wt: 520.6 g/mol
InChI Key: ZOLBALGTFCCTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoprenaline sulphate is a salt form of Isoprenaline (also known as Isoproterenol), a well-characterized synthetic catecholamine and a potent, non-selective agonist of beta-adrenergic receptors . This compound is a fundamental research tool in cardiovascular and pulmonary pharmacology due to its direct action on β1 and β2-adrenergic receptors. Its primary research value lies in studying the beta-adrenergic signaling pathway. The mechanism of action involves the binding and activation of G-protein coupled beta-receptors. This activation stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. The resulting activation of protein kinase A (PKA) leads to the phosphorylation of various target proteins. In cardiac research, this translates to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, making it a critical agent for investigating heart function, arrhythmias, and bradycardia models . In pulmonary research, its beta-2 agonist activity causes relaxation of bronchial smooth muscle, making it useful for studying bronchospasm and airway dynamics . Isoprenaline is extensively utilized in preclinical research to model human heart failure. Studies show that co-administration with an alpha-agonist like phenylephrine can create a heart failure with reduced ejection fraction (HFrEF) model in mice by concurrently activating both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS) . Furthermore, it serves as a key agent in electrophysiological studies to provoke ventricular arrhythmias in specific cardiomyopathies and is used in tilt-table testing to provoke syncope . This product is labeled For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with their institutional safety guidelines.

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLBALGTFCCTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985824
Record name Isoprenaline sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-95-6, 6779-80-2
Record name Isoproterenol sulfate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprenaline sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL SULFATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isoproterenol sulfate involves several steps. One common method includes the reduction of isoprel ketoboidies with sodium borohydride in methanol at 25°C. The reaction mixture is then treated with sulfuric acid to adjust the pH, followed by crystallization to obtain isoproterenol sulfate .

Industrial Production Methods

Industrial production of isoproterenol sulfate typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification steps to ensure high yield and purity. The process may include additional steps such as recrystallization and drying to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Isoproterenol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medical Uses

Cardiac Applications

  • Bradycardia Treatment : Isoprenaline is utilized to manage bradycardia, a condition characterized by abnormally slow heart rates. It increases heart rate and myocardial contractility by stimulating beta-adrenergic receptors .
  • Heart Block : It is indicated for treating heart block not requiring pacing and for cardiac arrest due to heart block when pacemaker therapy is unavailable .
  • Ventricular Arrhythmias : Isoprenaline is used in electrophysiological studies to provoke ventricular arrhythmias in patients with arrhythmogenic right ventricular cardiomyopathy .

Respiratory Applications

  • Bronchospasm Relief : Historically, isoprenaline was administered via inhalation for bronchospasm during anesthesia; however, its use has declined due to safety concerns associated with aerosolized forms .

Dosage and Administration

Isoprenaline can be administered through various routes, including intravenous infusion and bolus injection. The typical initial dose for treating cardiac conditions is between 1–2 µg as a bolus followed by continuous infusion at lower doses .

Case Study 1: Ventricular Arrhythmias

A study involving patients experiencing frequent ventricular arrhythmias showed that intravenous administration of isoprenaline resulted in the immediate cessation of arrhythmias in all cases. Continuous infusion maintained stability, with some patients requiring re-administration after initial treatment cessation .

Case Study 2: Congenital Heart Block

Infants with congenital complete heart block demonstrated significant improvement with isoprenaline infusion, indicating its efficacy in acute management of this condition .

Pharmacological Profile

Isoprenaline functions by activating beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and myocardial contractility. Its pharmacokinetics involve rapid onset of action with a short half-life, necessitating careful monitoring during administration to prevent adverse effects such as tachyarrhythmias or myocardial ischemia .

Application Area Indication Administration Route Typical Dosage
CardiologyBradycardiaIV infusion1–2 µg bolus
Heart BlockIV infusion1–2 µg bolus
Ventricular ArrhythmiasIV infusionVariable
RespiratoryBronchospasmInhalationDiscontinued

Safety and Adverse Effects

Despite its therapeutic benefits, isoprenaline sulphate can lead to serious side effects such as cardiac dysrhythmias and myocardial necrosis, particularly when administered intravenously. Monitoring ECG changes and serum levels during treatment is essential to mitigate risks associated with its use .

Mechanism of Action

Isoproterenol sulfate exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. The result is the relaxation of smooth muscle, increased heart rate, and bronchodilation .

Comparison with Similar Compounds

Salbutamol Sulphate

  • Selectivity : β₂-selective agonist with minimal cardiac effects .
  • Efficacy : Equivalent bronchodilatory potency to isoprenaline but longer duration (4–6 hours) due to resistance to catechol-O-methyltransferase (COMT) .
  • Clinical Use : Preferred for chronic asthma due to reduced tachycardia risk .

Terbutaline Sulphate

  • Selectivity : β₂-dominant agonist with moderate β₁ activity .
  • Potency : 50% less potent than isoprenaline in bronchial smooth muscle relaxation but superior safety in prolonged use .
  • Tolerance : Less prone to receptor desensitization compared to isoprenaline .

Adrenaline (Epinephrine)

  • Receptor Profile: Non-selective α- and β-agonist.
  • Cardiovascular Effects : Potent vasoconstriction (α₁) offsets β₂-mediated vasodilation, making it unsuitable for pure bronchodilation .
  • Clinical Use : Reserved for anaphylaxis and cardiac arrest due to broader side-effect profile .

Noradrenaline (Norepinephrine)

  • Selectivity : Primarily α-adrenergic and β₁ agonist.
  • Function : Increases blood pressure via vasoconstriction; negligible bronchodilation .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter This compound Salbutamol Sulphate Terbutaline Sulphate Adrenaline
β₁/β₂ Selectivity 1:1 1:50 1:10 1:1 (α + β)
Onset of Action 1–2 min (IV) 5–15 min (inhaled) 5–15 min (inhaled) Immediate (IV)
Half-Life 2.5–5 min 4–6 hours 3–4 hours 2–3 min
Tachycardia Risk High Low Moderate High (α-mediated)
Enzymatic Degradation COMT + MAO COMT-resistant COMT-resistant COMT + MAO

Sources:

Key Research Findings

  • Tolerance Development : Chronic isoprenaline administration in guinea pigs led to 50% reduction in bronchodilatory efficacy within 7 days, attributed to β-receptor downregulation. Salbutamol and terbutaline showed slower tolerance rates .
  • Cardiovascular Safety : Isoprenaline increased rat atrial rate by 84 ± 3 beats/min at maximal concentration, whereas salbutamol caused only 12 ± 2 beats/min at equivalent doses .
  • Receptor Affinity: In isolated rat trachea, isoprenaline’s EC₅₀ was 2.3 nM, compared to 5.1 nM for terbutaline and 1.8 nM for noradrenaline .

Clinical and Regulatory Considerations

  • Contraindications : Isoprenaline is contraindicated in ischemic heart disease due to arrhythmia risk .
  • Regulatory Status: Unlicensed in the UK for non-emergency use, requiring consultant oversight .
  • Dose Equivalence : 1.125 mg this compound ≈ 1 mg isoprenaline hydrochloride .

Biological Activity

Isoprenaline sulphate, also known as isoproterenol, is a non-selective β-adrenergic receptor agonist widely used in clinical settings for its cardiovascular and bronchodilatory effects. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, therapeutic applications, and relevant research findings.

Pharmacological Profile

This compound primarily acts on β1 and β2 adrenergic receptors, with minimal activity at α-adrenergic receptors at lower concentrations. Its pharmacodynamics include:

  • Positive Inotropic Effects : Increases the strength of heart contractions via β1 receptor stimulation.
  • Chronotropic Effects : Elevates heart rate by enhancing conduction through the atrioventricular node.
  • Vasodilation : Induces relaxation of smooth muscle in blood vessels through β2 receptor activation, leading to decreased diastolic blood pressure despite increased systolic pressure .

Table 1: Pharmacokinetics of this compound

ParameterValue
Protein Binding68.8% (mainly to albumin)
Volume of Distribution216 ± 57 mL/kg (pediatric)
MetabolismMethylation (COMT), conjugation (sulfation)
Elimination Half-LifeIV: 2.5–5 min; Oral: 40 min
ExcretionUrine: 59–107%; Feces: 12–27%

This compound exerts its effects by activating β-adrenergic receptors, leading to the following intracellular signaling pathways:

  • G-Protein Activation : Binding to β-receptors activates the G-protein coupled receptor pathway, resulting in the conversion of ATP to cyclic AMP (cAMP).
  • PKA Activation : Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, including L-type calcium channels, facilitating calcium influx and enhancing cardiac contractility .

Therapeutic Applications

This compound is indicated for several medical conditions:

  • Cardiac Arrhythmias : Used to manage heart block and Adams-Stokes attacks.
  • Bronchospasm : Effective during anesthesia and in treating acute bronchospasm.
  • Shock States : Acts as an adjunct therapy in hypovolemic and cardiogenic shock .

Case Studies

  • Cardiac Function Improvement :
    A study demonstrated that isoprenaline administration significantly improved cardiac output in patients with heart failure, highlighting its role in acute management scenarios .
  • Bronchodilation Efficacy :
    Clinical trials have shown that inhaled isoprenaline effectively reduces airway resistance in patients with asthma, providing rapid relief from bronchospasm .

Antiglycation Activity

Recent research has indicated that isoprenaline exhibits antiglycation properties, potentially offering protective effects against diabetes-related complications. In vitro studies showed that it inhibits advanced glycation end-products (AGEs) formation, suggesting a novel therapeutic avenue for diabetic patients .

Q & A

Q. What are the established protocols for synthesizing and characterizing isoprenaline sulphate in laboratory settings?

this compound synthesis typically follows β-adrenergic agonist synthetic pathways, with sulphonation steps requiring precise stoichiometric control. Characterization involves HPLC for purity assessment (>98%), FT-IR for functional group verification (e.g., sulphonate peaks at 1180–1200 cm⁻¹), and mass spectrometry for molecular weight confirmation (C₁₁H₁₇NO₃·H₂SO₄, MW 319.34 g/mol). Reproducibility hinges on anhydrous conditions during sulphonation .

Q. Which in vitro assays are most reliable for evaluating the β-adrenergic receptor activity of this compound?

Radioligand binding assays (using [³H]-CGP-12177) and cAMP accumulation assays in HEK-293 cells transfected with β₁/β₂-ARs are standard. Dose-response curves (EC₅₀: 1–10 nM for β₂-AR) should account for partial agonist activity relative to epinephrine. Include positive controls (e.g., salbutamol) and validate with knockout models to isolate receptor subtypes .

Q. How should researchers address solubility and stability challenges of this compound in aqueous buffers?

this compound is hygroscopic and degrades in alkaline conditions (pH >8). Use freshly prepared solutions in deionized water (pH 5–6) or PBS, and store at –20°C in aliquots. Stability assays via UV-Vis (λ_max 280 nm) over 24 hours are recommended to confirm integrity .

Advanced Research Inquiries

Q. What experimental strategies resolve contradictions in reported cardioprotective vs. pro-arrhythmic effects of this compound?

Context-dependent effects arise from dosage variations (low vs. high doses), species-specific receptor affinities (e.g., rat vs. human β-AR subtypes), and interaction with comorbid conditions (e.g., ischemia). Meta-analyses of dose-response data across studies (e.g., 0.1–10 mg/kg in rodent models) and stratified subgroup analyses (by disease state) are critical .

Q. How can researchers optimize in vivo models to isolate the effects of this compound on bronchial smooth muscle vs. cardiac tissue?

Use β₂-AR knockout murine models or selective antagonists (e.g., ICI-118,551) to dissect tissue-specific responses. Telemetry monitoring in conscious animals reduces anesthesia-induced confounding. Pair with ex vivo tracheal ring assays to correlate systemic and localized effects .

Q. What methodologies are recommended for analyzing long-term metabolic impacts of chronic this compound exposure?

Combine indirect calorimetry (assessing energy expenditure) with metabolomic profiling (LC-MS/MS of serum/urine) to track glucose/lipid metabolism shifts. Longitudinal studies in diet-induced obese models should include insulin sensitivity tests (HOMA-IR) and histopathology of adipose/liver tissues .

Q. How should conflicting data on this compound’s role in tumorigenesis be critically evaluated?

Studies linking this compound to tumor promotion (e.g., methylnitrosourea-induced mammary tumors) require scrutiny of dosing regimens and carcinogen co-administration timelines. Contrast with null findings in non-carcinogen-exposed models. Apply Bradford Hill criteria (dose-response, temporality) to assess causality .

Methodological Guidance for Data Reporting

  • Tables : Report EC₅₀/IC₅₀ values with 95% confidence intervals, purity data (HPLC), and stability metrics (e.g., % degradation at 24 hours). Use Roman numerals for table labels and footnotes for statistical tests (e.g., ANOVA) .
  • Figures : Include dose-response curves with error bars (SEM) and receptor subtype-specific activation heatmaps. For in vivo studies, provide timelines of intervention and outcome measurements .

Key Literature Gaps and Future Directions

  • Mechanistic Studies : Elucidate off-target interactions with non-β-ARs (e.g., TAAR1) via CRISPR-based receptor screening.
  • Clinical Translation : Validate preclinical findings in human induced pluripotent stem cell-derived cardiomyocytes and airway organoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprenaline sulphate
Reactant of Route 2
Reactant of Route 2
Isoprenaline sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.